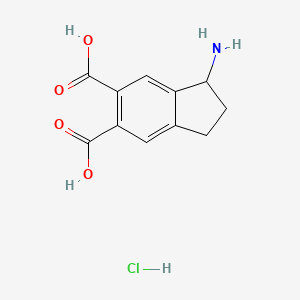

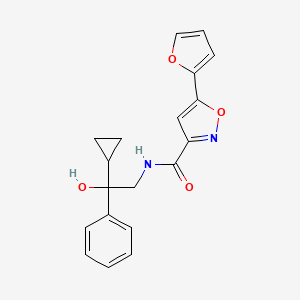

![molecular formula C14H16ClN7O2 B2919309 4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034550-77-9](/img/structure/B2919309.png)

4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as 1H NMR, 13C NMR, and mass spectrometry . The 3D structure can be confirmed by single crystal X-ray structural analysis .Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazolo[1,5-a]pyrimidines family, is an aza-indolizine that has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques, including Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .科学的研究の応用

Synthesis and Antimicrobial Activity

Research into the synthesis of new chemical compounds often leads to the discovery of molecules with significant antimicrobial properties. For instance, studies on various pyrazole, pyrimidine, and triazole derivatives have shown these compounds to possess pronounced antimicrobial activity. The development of such molecules involves complex synthesis processes that yield compounds capable of inhibiting the growth of a wide range of microorganisms, including bacteria and fungi. This antimicrobial activity is crucial for the development of new therapeutic agents to combat infectious diseases.

- Synthesis and evaluation of thienopyrimidine derivatives have revealed compounds with pronounced antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).

- Novel pyrazoline and pyrazole derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activity, underscoring their potential in creating new treatments for infections (Hassan, 2013).

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds also allows for detailed structural analysis, which is pivotal for understanding their potential applications in various scientific fields. Such analyses can include density functional theory (DFT) calculations, Hirshfeld surface studies, and energy framework constructions, providing insights into the compounds' stability, reactivity, and interaction with biological molecules.

- A study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a specific chloro-triazolopyridazine compound has provided valuable information on its structural properties and potential interactions with biological targets (Sallam et al., 2021).

Antiviral Activity

Beyond antimicrobial properties, some synthesized compounds exhibit antiviral activities, making them candidates for developing new antiviral drugs. The ability to inhibit viral replication in cells can be a critical step in treating viral infections, including those caused by human cytomegalovirus and herpes simplex virus.

- The synthesis and evaluation of certain pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential for these compounds in antiviral therapy (Saxena et al., 1990).

作用機序

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that the compound might have diverse molecular and cellular effects.

Action Environment

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported , suggesting that these factors might play a role in the compound’s action.

特性

IUPAC Name |

4-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN7O2/c1-3-21-8-9(15)13(20-21)14(23)16-7-11-18-17-10-5-6-12(24-4-2)19-22(10)11/h5-6,8H,3-4,7H2,1-2H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYQAMBRNOPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)

![2-Chloro-4-fluoro-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2919233.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)

![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)